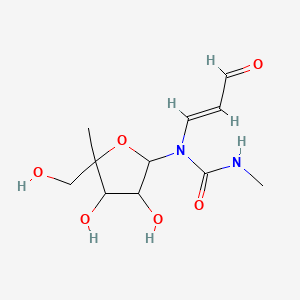
4'-a-C-Methyluridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-a-C-Methyluridine is a modified nucleoside analog of uridine. It is characterized by the presence of a methyl group at the 4’ position of the ribose sugar. This modification imparts unique properties to the compound, making it a valuable tool in various scientific research fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-a-C-Methyluridine typically involves the modification of the ribose sugar backbone. One common method starts with the conversion of commercially available 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose into a shared intermediate through a series of seven steps. This intermediate is then further modified to introduce the 4’-methyl group .
Industrial Production Methods: While specific industrial production methods for 4’-a-C-Methyluridine are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as protection and deprotection of functional groups, selective methylation, and purification through chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 4’-a-C-Methyluridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methyl group at the 4’ position can participate in substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized uridine derivatives, while substitution reactions can produce a variety of methylated nucleoside analogs .
Wissenschaftliche Forschungsanwendungen
4’-a-C-Methyluridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of modified nucleic acids and other complex molecules.
Industry: The compound is used in the development of new pharmaceuticals and as a research tool in drug discovery
Wirkmechanismus
The mechanism of action of 4’-a-C-Methyluridine involves its incorporation into RNA molecules, where it can influence RNA structure and function. The methyl group at the 4’ position affects the conformation of the ribose sugar, which in turn can impact RNA stability and interactions with other molecules. This modification can inhibit or enhance specific enzymatic reactions, such as those catalyzed by adenosine deaminases acting on RNA (ADARs) .
Vergleich Mit ähnlichen Verbindungen
4’-C-Methyladenosine: Another nucleoside analog with a methyl group at the 4’ position, used in similar research applications.
5-Methyluridine: A methylated uridine analog with different methylation site, known for its role in RNA modification.
2’-O-Methyluridine: A nucleoside analog with a methyl group at the 2’ position of the ribose sugar, used in studies of RNA stability and function.
Uniqueness: 4’-a-C-Methyluridine is unique due to its specific methylation at the 4’ position, which imparts distinct structural and functional properties. This modification can selectively inhibit or enhance certain biochemical reactions, making it a valuable tool for targeted studies in RNA biology and therapeutic development .
Eigenschaften
Molekularformel |
C11H18N2O6 |
|---|---|
Molekulargewicht |
274.27 g/mol |
IUPAC-Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-3-methyl-1-[(E)-3-oxoprop-1-enyl]urea |
InChI |
InChI=1S/C11H18N2O6/c1-11(6-15)8(17)7(16)9(19-11)13(4-3-5-14)10(18)12-2/h3-5,7-9,15-17H,6H2,1-2H3,(H,12,18)/b4-3+ |
InChI-Schlüssel |
NZWKINXGMPTJFH-ONEGZZNKSA-N |
Isomerische SMILES |
CC1(C(C(C(O1)N(/C=C/C=O)C(=O)NC)O)O)CO |
Kanonische SMILES |
CC1(C(C(C(O1)N(C=CC=O)C(=O)NC)O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


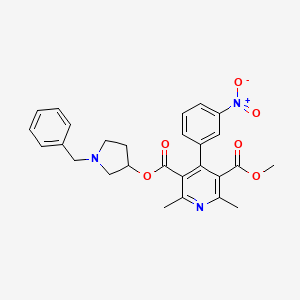
![Silodosin Impurity 6;(R)-1-[3-(Acetyloxy)propyl]-2,3-dihydro-5-[2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-Indole-7-carboxamide](/img/structure/B15125483.png)
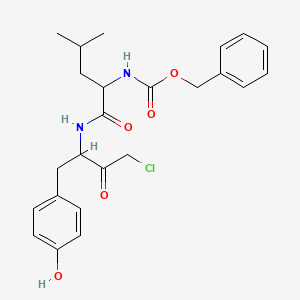


![methyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B15125519.png)
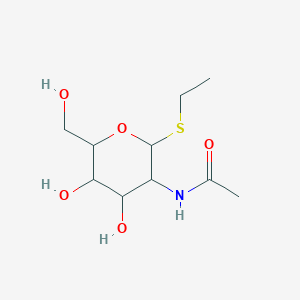
![2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-N,4-dimethylpentanamide](/img/structure/B15125539.png)
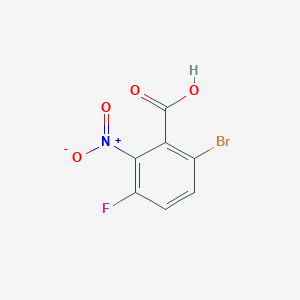
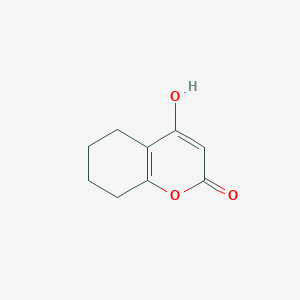
![4,6,6a,7,8,9,10,10a-Octahydroindolo[4,3-fg]quinolin-9-ylmethoxy-tert-butyl-dimethylsilane](/img/structure/B15125568.png)
![L-Norleucinamide, N-(4-morpholinylcarbonyl)-L-phenylalanyl-N-[(1S)-1-(cyclohexylmethyl)-3,3-difluoro-4-(methylamino)-2,4-dioxobutyl]-(9CI)](/img/structure/B15125571.png)
![(15,16-Dihydroxy-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B15125576.png)
![3-[4-[2-[4-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-2-oxo-1H-pyridin-3-yl]-7-methyl-3H-benzimidazol-5-yl]piperazin-1-yl]propanenitrile](/img/structure/B15125580.png)
